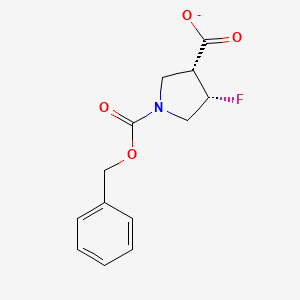
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of a fluorine atom and a phenylmethoxycarbonyl group, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate typically involves several steps, including the formation of the pyrrolidine ring, introduction of the fluorine atom, and attachment of the phenylmethoxycarbonyl group. One common method involves the use of palladium-catalyzed hydrogenation under positive pressure of hydrogen . The reaction conditions often include the use of ethanol as a solvent and acetic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylmethoxycarbonyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
Uniqueness
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H13FNO4- |
|---|---|
Poids moléculaire |
266.24 g/mol |
Nom IUPAC |
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/p-1/t10-,11+/m0/s1 |
Clé InChI |
JQGKTZMTJXSICS-WDEREUQCSA-M |
SMILES isomérique |
C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-] |
SMILES canonique |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















